2-(2-Cloro-6-nitrofenil)malonato de dimetilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

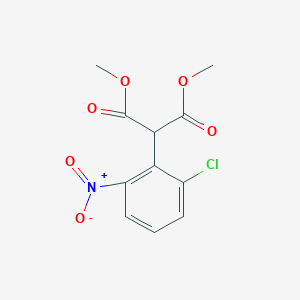

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is a chemical compound that can be synthesized using dimethyl malonate as a one-carbon source. This compound is of interest due to its potential to introduce carbon substituents onto aromatic nitro compounds, which can be significant in various chemical synthesis processes. The ability to add various functional groups to aromatic nitro compounds expands the versatility of these molecules for different applications in chemical research and industry .

Synthesis Analysis

The synthesis of dimethyl 2-(2-chloro-6-nitrophenyl)malonate involves the use of dimethyl malonate as a carbon source. This method allows for the introduction of carbon substituents onto aromatic nitro compounds. The process is noteworthy for the decarboxylation of the ester groups that originate from dimethyl malonate, which is a crucial step in the synthesis pathway. This novel methodology highlights the significance of dimethyl malonate in the field of synthetic organic chemistry, as it provides a new route for carbon-carbon bond formation .

Molecular Structure Analysis

The molecular structure of dimethyl 2-(2-chloro-6-nitrophenyl)malonate is characterized by the presence of ester groups and a nitro-substituted aromatic ring. The compound's structure is a result of the base-catalyzed condensation reaction, which is influenced by the choice of solvent. For instance, the reaction of dimethyl malonate with certain chlorinated tropone derivatives shows that the site of nucleophilic attack and the resulting substitution products can vary depending on the solvent used. This indicates that the molecular structure of the final product can be fine-tuned by controlling the reaction conditions .

Chemical Reactions Analysis

The chemical reactivity of dimethyl 2-(2-chloro-6-nitrophenyl)malonate is influenced by the base-catalyzed condensation reaction it undergoes. The solvent plays a crucial role in determining the sites of nucleophilic attack. For example, in the reaction with 5-chloro-2-methoxytropone, the normal substitution product is favored in benzene, while cine-substitution products are exclusive in methanol. This suggests that the chemical reactions involving dimethyl malonate derivatives can be highly selective, leading to different substitution patterns based on the reaction environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-(2-chloro-6-nitrophenyl)malonate are not explicitly detailed in the provided papers. However, based on the general properties of dimethyl malonate derivatives, it can be inferred that the compound likely possesses properties typical of esters and nitroaromatic compounds. These may include a certain degree of solubility in organic solvents, reactivity towards nucleophiles, and the potential to undergo further chemical transformations. The exact properties would depend on the specific functional groups present and the overall molecular structure, which is influenced by the synthesis conditions .

Aplicaciones Científicas De Investigación

Educación química

Por último, debido a su reactividad y la presencia de múltiples grupos funcionales, este compuesto se utiliza a menudo en entornos educativos. Proporciona un ejemplo práctico para enseñar varios conceptos de química orgánica, como las reacciones de sustitución nucleófila y la síntesis de compuestos heterocíclicos.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del 2-(2-Cloro-6-nitrofenil)malonato de dimetilo, demostrando su versatilidad e importancia en la investigación científica en múltiples disciplinas. Para uso de investigación, las muestras de alta calidad de este compuesto se pueden obtener de distribuidores especializados como Amerigo Scientific .

Propiedades

IUPAC Name |

dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIPPPPYURNJHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363200 |

Source

|

| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147124-36-5 |

Source

|

| Record name | Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)